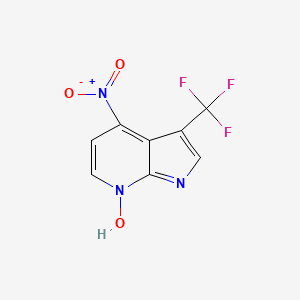

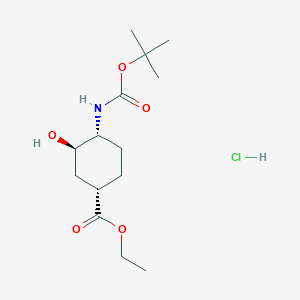

![molecular formula C11H21NO3 B1405061 tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate CAS No. 1785161-69-4](/img/structure/B1405061.png)

tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate

説明

Tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is an organic compound belonging to the class of carbamates. It is a colorless solid that is soluble in water and ethanol. It is a versatile compound that finds a variety of applications in the laboratory, including synthesis, catalysis, and analytical methods.

科学的研究の応用

Chemical Synthesis

“tert-Butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate” is a useful building block in chemical synthesis . It’s a furan derivative, which is a class of heterocyclic compounds that are widely used in the synthesis of various organic compounds .

Polymer Research

This compound has been used in the synthesis of new aliphatic poly(ester-carbonate)s bearing amino groups . The tert-Butyloxycarbonyl (Boc) group serves as a protecting group during the synthesis . The resulting polymers have potential applications in various fields, including engineered tissues, medical devices, and drug delivery systems .

Ring-Opening Polymerization

Due to its thermal properties, “tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate” can undergo ring-opening polymerization (ROP) at relatively low temperatures . This process is catalyzed by Sn(Oct)2 .

Hydrophilicity Enhancement

The introduction of pendant amino groups into polymers can significantly enhance their hydrophilicity . This property is crucial for many applications, including the development of hydrogels and other materials for biomedical applications .

Palladium-Catalyzed Synthesis

“tert-Butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is an important step in the synthesis of various pharmaceuticals and other bioactive compounds .

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These compounds have a wide range of applications in medicinal chemistry and materials science .

作用機序

Target of Action

Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It is known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

The regulation of crmp2 suggests potential involvement in neuronal signaling pathways

Pharmacokinetics

The compound’s molecular weight of 11715 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The regulation of voltage-gated sodium channels and crmp2 suggests potential effects on neuronal signaling .

特性

IUPAC Name |

tert-butyl N-(2-formyl-3-methylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTUHRCTKMXYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)

![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)

![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)